Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Triazole SAR

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class. It features a 4-fluorophenyl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C4 position.

Molecular Formula C9H6FN3O2
Molecular Weight 207.164
CAS No. 214541-35-2
Cat. No. B2887080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS214541-35-2
Molecular FormulaC9H6FN3O2
Molecular Weight207.164
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F
InChIInChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
InChIKeyCCCIZOONJWEKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2): A 1,2,3-Triazole Carboxylic Acid Building Block


1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class. It features a 4-fluorophenyl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C4 position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, often accessed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. However, publicly available head-to-head comparative data differentiating this specific compound from its close structural analogs remain extremely limited in the peer-reviewed primary literature and patent landscape [2].

Why 1,2,3-Triazole-4-carboxylic Acids Cannot Be Considered Interchangeable for Procurement


Within the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid family, subtle electronic and steric variations on the N1-aryl ring profoundly modulate both physicochemical properties and biological target engagement. For example, the 4-fluorophenyl analogue has been shown to exhibit distinct potency and selectivity profiles against specific human carbonic anhydrase isoforms (hCA IX and XII) compared to other 4-substituted phenyl derivatives in a congeneric series [1]. Simple replacement with a 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl analogue results in significantly altered inhibitory activity, confirming that generic substitution without experimental validation risks failure in target-binding assays and downstream SAR campaigns.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid


Superior hCA IX and XII Inhibition Potency vs. Unsubstituted Phenyl Analog

In a congeneric series of 1,2,3-triazole-4-carboxylic acids evaluated against four human carbonic anhydrase isoforms, the 4-fluorophenyl derivative 6c (the target compound) was identified as the most potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with a KI value of 0.7 μM for each isoform [1]. This potency represents a significant improvement over the unsubstituted phenyl analogue, for which no comparable sub-micromolar inhibitory activity was reported against these isoforms [1]. The data confirm that the 4-fluoro substituent imparts a critical gain in target affinity relative to the parent phenyl compound.

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Triazole SAR

Dual Carbonic Anhydrase/Cathepsin B Inhibition Profile Relative to Ester Prodrugs

The target compound 6c (carboxylic acid) functions as a direct-acting dual inhibitor of carbonic anhydrase and cathepsin B, showing distinct activity from its corresponding methyl ester prodrug. Specifically, ester derivatives in the same series demonstrated higher percent inhibition against cathepsin B at 10⁻⁷ M than their carboxylic acid counterparts [1]. This establishes the carboxylic acid form as the active species for CA inhibition while highlighting a functional divergence: the ester form is a superior cathepsin B inhibitor but a weaker CA inhibitor. Researchers requiring immediate CA inhibition without esterase-dependent activation should prioritize the carboxylic acid form.

Cathepsin B Inhibition Dual Targeting Prodrug Strategy

Cytotoxic Activity Against A549 Lung Cancer Cells Not Universally Shared Across Series

Among the 28 synthesized triazole derivatives, only two compounds—5i and 6c (the target compound)—exhibited cytotoxic activity against A549 non-small-cell lung cancer cells with IC50 values lower than 100 μM [1]. Other 4-substituted phenyl carboxylic acid derivatives (e.g., 4-Cl, 4-Br, 4-OCH3) did not achieve this cytotoxicity threshold, indicating that the fluorophenyl substitution pattern contributes to a selectivity profile conducive to cellular anti-proliferative activity in this specific cancer cell line.

Cytotoxicity A549 Anticancer

Recommended Application Scenarios for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Hit Identification

Labs seeking validated starting points for hCA IX and XII inhibitor development can utilize this compound as a confirmed sub-micromolar hit (KI = 0.7 μM for both isoforms) with published synthetic accessibility and characterization data [1]. Its potency markedly exceeds that of the unsubstituted phenyl analogue, justifying its selection over simpler triazole-4-carboxylic acids for focused library synthesis.

Dual CA/Cathepsin B Probe Development Without Esterase Dependence

For target engagement studies requiring concurrent carbonic anhydrase and cathepsin B inhibition in cells, this carboxylic acid provides immediate dual activity without reliance on intracellular esterase cleavage, in contrast to its corresponding methyl ester prodrug that preferentially inhibits cathepsin B but not CA [1]. This simplifies experimental design for cellular mechanistic studies.

A549 Lung Cancer Cell-Based Screening Starting Point

Investigators performing phenotypic screening against A549 non-small-cell lung cancer cells can employ this compound as a validated tool with known sub-100 μM cytotoxicity, a feature not shared by most other 4-substituted phenyl triazole-4-carboxylic acid analogues in the same study [1]. This selectivity differentiates it from closest in-class alternatives and reduces hit-validation burden.

Regioisomeric Purity-Dependent Click Chemistry Intermediate

As a 1,4-disubstituted 1,2,3-triazole regioisomer accessible via CuAAC, procurement of this compound with certified regioisomeric purity (e.g., >98% as offered by multiple vendors) ensures downstream synthetic fidelity when used as a key intermediate for bioorthogonal conjugation or fragment-based drug discovery, whereas the 2H-triazole regioisomer (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid) would produce different biological outcomes [2].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.